molecular formula C5H2Cl4O3 B009674 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone CAS No. 108082-06-0

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone

Cat. No. B009674
M. Wt: 251.9 g/mol
InChI Key: ROPLNGYYNXUCRT-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone is a chemical compound with the molecular formula C5H2Cl4O3 . It is a type of furanone, a class of organic compounds that are frequently found in natural products and exhibit a wide range of pharmacological effects .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone consists of a furanone ring with two chlorine atoms attached at the 3rd and 4th positions, and a dichloromethyl group attached at the 5th position .

Scientific Research Applications

  • Mutagenic Effects : This compound, also known as MX, is a potent mutagen that can cause DNA damage. It accounts for a significant portion of the Ames test mutagenicity of chlorinated drinking and humic waters, indicating its potential risk to human health (Hemming et al., 1986); (Meier et al., 1987).

  • Presence in Foods and Effect on Food Preservation : It is found as a flavor compound in highly cooked foodstuffs. Interestingly, its derivative is known to deter fungal growth on strawberries and tomatoes (Slaughter, 2007).

  • Occurrence in Pulp Chlorination Liquors : The compound is also present in spent pulp chlorination liquors from the paper industry, exhibiting weak mutagenic activity and bioaccumulation propensity (Stroemberg et al., 1987).

  • Effect on Intercellular Communication : Chlorohydroxyfuranones, a group of compounds that includes 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone, can inhibit gap junctional intercellular communication, which is crucial for maintaining cellular homeostasis (Hakulinen et al., 2006).

  • Methods of Detection and Analysis : Various methods have been developed for the analysis of this compound in drinking water, highlighting the need for sensitive and specific techniques due to its mutagenic properties (Charles et al., 1992); (Nawrocki et al., 2001).

  • Role in Carcinogenic Transformation : The compound has been studied for its role in inducing malignant transformed foci in vitro, which is relevant for understanding its carcinogenic potential (Laaksonen et al., 2003).

  • Chemical Reactivities and Mutagenicity : Research has also focused on understanding the chemical reactivities of MX and its derivatives, which is essential for elucidating its mutagenic mechanisms (Rincón et al., 2013).

properties

IUPAC Name

3,4-dichloro-5-(dichloromethyl)-5-hydroxyfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl4O3/c6-1-2(7)5(11,4(8)9)12-3(1)10/h4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLNGYYNXUCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(OC1=O)(C(Cl)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910619
Record name 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone

CAS RN

108082-06-0
Record name 2(5H)-Furanone, 3,4-dichloro-5-(dichloromethyl)-5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108082060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 2
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 3
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 4
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 5
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 6
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone

Citations

For This Compound
6
Citations
R Franzen, L Kronberg - Environmental science & technology, 1994 - ACS Publications
Hydroxyfuranones with monochloro-, dichloro-, and trichloromethyl groups at C-5 (5-MHFs) were qualitatively and quantitatively determined in extracts of chlorination stage bleaching …
Number of citations: 42 pubs.acs.org
R Franzén, L Kronberg - Tetrahedron, 1993 - Elsevier
The syntheses of chlorinated 5 - hydroxy- furanones with a mono-, di-, and trichloromethyl group at C-5 are described. The 5-chloromethyl hydroxyfuranones were obtained by …
Number of citations: 12 www.sciencedirect.com
LM Stroemberg, F De Sousa, P Ljungquist… - … science & technology, 1987 - ACS Publications
A large peak always occurringin gas chromatograms (with electron capture detection)[GC (ECD)] when spent pulp chlorination liquors are analyzed for chlorinated phenols was …
Number of citations: 20 pubs.acs.org
A Smeds, B Holmbom, C Pettersson - Chemosphere, 1994 - Elsevier
Raising the pH and temperature of spent chlorination (C) stage liquor caused a substantial removal of organically bound halogen. Chlorophenols, chloroguaiacols, chlorovanillins, and …
Number of citations: 13 www.sciencedirect.com
R Kanniganti - 1990 - cdr.lib.unc.edu
Although monochloramine has long been considered as an alternative disinfectant to chlorine, little is known about the by-products from its reactions with natural organics. In this study, …
Number of citations: 2 cdr.lib.unc.edu
AB McKague, MC Kolar… - Environmental science & …, 1988 - ACS Publications
A sample of spent chlorination liquor from the bleaching of softwood kraft pulp was fractionated to isolate the chlorinated lipophilic compounds. These were investigated by gas …
Number of citations: 22 pubs.acs.org

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